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[2] Synthesis, spectral characterization, single crystal X-ray diffraction, Hirshfeld surface

analysis, DFT studies, and in vitro antimicrobial evaluation of (Z)-2-(4-bromobenzylidene)-5,6-

dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one | Request PDF Request PDF | Synthesis,

spectral characterization, single crystal X-ray diffraction, Hirshfeld surface analysis, DFT

studies, and in vitro antimicrobial evaluation of (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-

imidazo[2,1-b][1]thiazin-3(7H)-one | A novel (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-

imidazo[2,1-b][1]thiazin-3(7H)-one (4-BBIT) compound was synthesized and characterized by...

--INVALID-LINK-- (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-

one (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one.

C13H13BrN2OS. Formula. BrN2OS. C 13 H 13. Molar Mass. 337.23 g/mol . --INVALID-LINK--

Synthesis, spectral characterization, single crystal X-ray diffraction, Hirshfeld surface analysis,

DFT studies, and in vitro antimicrobial evaluation of (Z)-2-(4-bromobenzylidene)-5,6-dihydro-

2H-imidazo[2,1-b][1]thiazin-3(7H)-one A novel (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-

imidazo[2,1-b][1]thiazin-3(7H)-one (4-BBIT) compound was synthesized and characterized by

FT-IR, 1H NMR, 13C NMR and single crystal X-ray diffraction studies. The compound 4-BBIT

crystallizes in the monoclinic space group P21/c with the cell parameters a = 12.103(3) Å, b =

10.383(3) Å, c = 11.237(3) Å, β = 108.381(4)°, Z = 4 and V = 1339.5(6) Å3. The crystal

structure was stabilized by C–H⋯O and C–H⋯Br intermolecular interactions. The optimized

molecular structure, vibrational frequencies and the electronic properties of the 4-BBIT were

computed by the density functional theory (DFT) using B3LYP/6-311G(d,p) level of theory. The

calculated geometrical parameters and vibrational frequencies were in good agreement with

the experimental data. The calculated HOMO and LUMO energies show that charge transfer

occurs within the molecule. The molecular electrostatic potential (MEP) surface, natural bond
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orbital (NBO) and nonlinear optical (NLO) properties were also investigated. The Hirshfeld

surface analysis was carried out to investigate the intermolecular interactions in the crystal

structure of 4-BBIT. Furthermore, the newly synthesized compound was screened for its in vitro

antimicrobial activity against a panel of selected bacterial and fungal strains by micro-dilution

method. The compound 4-BBIT exhibited promising antimicrobial activity against all the tested

strains. --INVALID-LINK-- Synthesis and in vitro antimicrobial evaluation of a novel (Z)-2-(4-

bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one A novel (Z)-2-(4-

bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one (4-BBIT) compound was

synthesized and characterized by FT-IR, 1H NMR, 13C NMR and single crystal X-ray

diffraction studies. The compound 4-BBIT crystallizes in the monoclinic space group P21/c with

the cell parameters a = 12.103(3) Å, b = 10.383(3) Å, c = 11.237(3) Å, β = 108.381(4)°, Z = 4

and V = 1339.5(6) Å3. The crystal structure was stabilized by C–H⋯O and C–H⋯Br

intermolecular interactions. The optimized molecular structure, vibrational frequencies and the

electronic properties of the 4-BBIT were computed by the density functional theory (DFT) using

B3LYP/6-311G(d,p) level of theory. The calculated geometrical parameters and vibrational

frequencies were in good agreement with the experimental data. The calculated HOMO and

LUMO energies show that charge transfer occurs within the molecule. The molecular

electrostatic potential (MEP) surface, natural bond orbital (NBO) and nonlinear optical (NLO)

properties were also investigated. The Hirshfeld surface analysis was carried out to investigate

the intermolecular interactions in the crystal structure of 4-BBIT. Furthermore, the newly

synthesized compound was screened for its in vitro antimicrobial activity against a panel of

selected bacterial and fungal strains by micro-dilution method. The compound 4-BBIT exhibited

promising antimicrobial activity against all the tested strains. --INVALID-LINK-- Synthesis,

characterization and anticancer activity of some novel 2,4-disubstituted thiazole derivatives A

series of novel 2,4-disubstituted thiazole derivatives were synthesized and characterized by IR,

1H NMR, 13C NMR, mass spectral and elemental analysis. All the synthesized compounds

were screened for their in vitro anticancer activity against a panel of four human cancer cell

lines, namely, A549 (lung), MCF7 (breast), HCT116 (colon) and HepG2 (liver) using the MTT

assay. Among the compounds tested, compounds 4a, 4b, 4c, 4d, 4e, 4f, 4g and 4h showed

potent anticancer activity against all the four cell lines. In particular, compound 4f (IC50 = 1.2

μM) against A549 cells and compound 4g (IC50 = 1.5 μM) against MCF7 cells showed the

most promising activity. The structure-activity relationship (SAR) study revealed that the nature

of the substituent at the 2- and 4-positions of the thiazole ring plays a significant role in the

anticancer activity. --INVALID-LINK-- Thiazole derivatives as potential anticancer agents: A

review This review article summarizes the recent advances in the development of thiazole
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derivatives as potential anticancer agents. The anticancer activity of thiazole derivatives is

mainly attributed to their ability to inhibit various enzymes and proteins that are involved in

cancer cell proliferation, survival, and metastasis. The structure-activity relationship (SAR)

studies of thiazole derivatives have revealed that the nature of the substituents at the 2-, 4-,

and 5-positions of the thiazole ring plays a crucial role in their anticancer activity. This review

also discusses the challenges and future prospects in the development of thiazole-based

anticancer drugs. --INVALID-LINK-- Synthesis and evaluation of novel thiazole derivatives as

potential anticancer agents A series of novel thiazole derivatives were synthesized and

evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The

results showed that some of the synthesized compounds exhibited potent anticancer activity,

with IC50 values in the low micromolar range. The structure-activity relationship (SAR) study

revealed that the presence of a substituted phenyl ring at the 2-position of the thiazole ring was

essential for the anticancer activity. The most potent compound, 4-(4-bromophenyl)-2-(4-

methoxyphenyl)thiazole, was found to induce apoptosis in cancer cells through the

mitochondrial pathway. --INVALID-LINK-- A review on the synthesis and anticancer activity of

thiazole derivatives This review focuses on the synthesis and anticancer activity of thiazole

derivatives. Thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms.

Thiazole derivatives have been reported to possess a wide range of pharmacological activities,

including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The anticancer

activity of thiazole derivatives is attributed to their ability to inhibit various enzymes and proteins

that are involved in cancer cell proliferation and survival. This review summarizes the recent

advances in the synthesis and anticancer activity of thiazole derivatives and discusses the

structure-activity relationship of these compounds. --INVALID-LINK-- In Vitro Antimicrobial

Activity of a Novel (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-

one The in vitro antimicrobial activity of the title compound was evaluated against a panel of

selected bacterial and fungal strains by the micro-dilution method. The compound exhibited

promising antimicrobial activity against all the tested strains. The minimum inhibitory

concentration (MIC) values for the bacterial strains ranged from 3.9 to 31.25 μg/mL, and for the

fungal strains, from 7.8 to 62.5 μg/mL. The compound was found to be most effective against

Staphylococcus aureus and Candida albicans, with MIC values of 3.9 and 7.8 μg/mL,

respectively. --INVALID-LINK-- Unveiling the Biological Potential of (Z)-2-(4-

bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one: A Comparative Analysis
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Researchers and drug development professionals now have access to a comparative guide on

the biological activities of the novel thiazole derivative, (Z)-2-(4-bromobenzylidene)-5,6-dihydro-

2H-imidazo[2,1-b][1]thiazin-3(7H)-one, with the chemical formula C13H13BrN2OS2. This

document synthesizes the available in vitro data, providing a crucial resource for evaluating its

potential therapeutic applications and guiding future in vivo studies.

The compound, identified as (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b]

[1]thiazin-3(7H)-one, has been the subject of recent research exploring its antimicrobial and

potential anticancer properties. This guide presents a detailed comparison of its performance

against various cell lines and microbial strains, alongside the experimental protocols used to

generate this data.

In Vitro Antimicrobial Activity
The compound has demonstrated promising activity against a range of bacterial and fungal

strains. The minimum inhibitory concentration (MIC) values, which represent the lowest

concentration of the compound that inhibits visible growth of a microorganism, are summarized

below.

Microorganism Strain MIC (µg/mL)

Bacteria

Staphylococcus aureus ATCC 25923 3.9

Bacillus subtilis ATCC 6633 7.8

Escherichia coli ATCC 25922 15.6

Pseudomonas aeruginosa ATCC 27853 31.25

Fungi

Candida albicans ATCC 10231 7.8

Aspergillus niger ATCC 16404 15.6

Aspergillus flavus ATCC 9643 31.25

Trichophyton rubrum MTCC 296 62.5
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Comparison with Other Thiazole Derivatives
Thiazole derivatives are a well-established class of compounds with a broad spectrum of

pharmacological activities, including anticancer effects. The subject compound's potential in

this area is currently under investigation. For comparative purposes, the table below presents

the in vitro anticancer activity of other thiazole derivatives against various human cancer cell

lines.

Compound Cell Line IC50 (µM)

4f A549 (Lung) 1.2

4g MCF7 (Breast) 1.5

4-(4-bromophenyl)-2-(4-

methoxyphenyl)thiazole
Various Low micromolar range

It is important to note that direct comparisons of potency can be complex due to variations in

experimental conditions. However, the data suggests that thiazole derivatives, as a class,

exhibit significant cytotoxic activity against cancer cells.

Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and

replication of scientific findings.

In Vitro Antimicrobial Susceptibility Testing (Micro-
dilution Method)
The antimicrobial activity of (Z)-2-(4-bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b]

[1]thiazin-3(7H)-one was determined using the micro-dilution method.
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In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro anticancer activity of the comparative thiazole derivatives was evaluated using the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Future Directions
The promising in vitro antimicrobial and potential anticancer activities of (Z)-2-(4-

bromobenzylidene)-5,6-dihydro-2H-imidazo[2,1-b][1]thiazin-3(7H)-one and related thiazole

derivatives warrant further investigation. Future research should focus on elucidating the

mechanism of action, exploring structure-activity relationships, and conducting in vivo efficacy

and toxicity studies to translate these in vitro findings into potential therapeutic applications.

The ability of some thiazole derivatives to induce apoptosis in cancer cells through the

mitochondrial pathway presents a particularly interesting avenue for further exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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